(3E)-4-[(3-chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one
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Overview
Description
(3E)-4-[(3-chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(3-chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one typically involves the condensation of 3-chloro-2-methylaniline with an appropriate enone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sodium hydroxide, to facilitate the formation of the enone linkage.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the chlorination of toluene to produce 3-chloro-2-methyltoluene, followed by nitration and reduction to yield 3-chloro-2-methylaniline. The final step involves the condensation of 3-chloro-2-methylaniline with an enone precursor under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[(3-chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, ketones, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3E)-4-[(3-chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-4-[(3-chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes
Properties
IUPAC Name |
(E)-4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-16(18)9-6-10-17(12)19-11-15(13(2)20)14-7-4-3-5-8-14/h3-11,19H,1-2H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEUYZWVEAZVPT-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(\C2=CC=CC=C2)/C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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